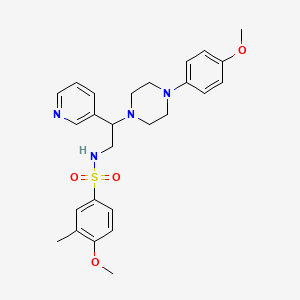

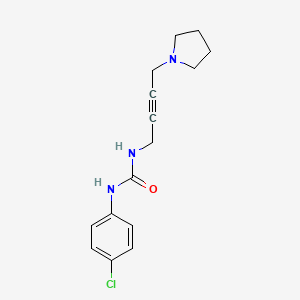

![molecular formula C14H14F3N3O3S B2456137 2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-54-7](/img/structure/B2456137.png)

2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a trifluoropropyl group, which is a propyl group (a three-carbon chain) with three fluorine atoms attached. It also contains a sulfonyl group (SO2), which is a common functional group in organic chemistry . The rest of the molecule is a complex ring structure, specifically a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one. This suggests that the compound might have interesting chemical properties and could be a part of a larger class of compounds with similar structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the dipyridopyrimidinone ring system. The trifluoropropyl group would likely add to the complexity of the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoropropyl group could impart some degree of hydrophobicity, while the sulfonyl group could make the compound more polar .Applications De Recherche Scientifique

Cross-Coupling Reactions

2-((3,3,3-Trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, as a representative of pyrimidin-2-yl sulfonates, has shown significant utility in the field of organic synthesis. Specifically, its application in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, has been highlighted. These reactions allow for the efficient synthesis of C2-functionalized pyrimidines and pyridines, expanding the toolkit for synthesizing compounds with potential biological and material science applications. For instance, the palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions demonstrate an efficient approach to synthesize a wide array of C2-functionalized pyrimidines with good to excellent yields, showcasing the versatility of pyrimidin-2-yl sulfonates in organic synthesis (Quan et al., 2013).

Herbicide Development

The compound's derivatives have found applications in the development of herbicidal sulfonylureas. New pyrimidine and triazine intermediates for herbicidal sulfonylureas preparation demonstrate the compound's importance in agricultural chemistry. These intermediates offer a pathway to developing selective post-emergence herbicides for crops like cotton and wheat, with modifications leading to enhanced selectivity and efficacy against various weeds. The research into fluoro intermediates for herbicidal sulfonylureas, including the synthesis and assessment of various derivatives, underlines the role of such compounds in creating more effective and selective agricultural chemicals (Hamprecht et al., 1999).

Antimicrobial Agents

The chemical framework of this compound lends itself to modifications yielding compounds with antimicrobial properties. Research into novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, for example, has shown that several derivatives exhibit activity surpassing that of reference drugs. This suggests the potential of such derivatives as leads for antimicrobial drug development, highlighting the compound's relevance beyond just chemical synthesis to direct applications in addressing microbial resistance (Alsaedi et al., 2019).

Catalysis and Synthesis

In catalysis, the use of sulfonates, including derivatives of the subject compound, has facilitated the development of novel synthetic methodologies. For example, the chemoselective synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines showcases the use of nanocatalysts to achieve efficient reaction conditions. Such research not only expands the synthetic utility of these compounds but also contributes to the development of more sustainable and efficient catalytic processes (Jahanshahi et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(3,3,3-trifluoropropylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c15-14(16,17)5-8-24(22,23)19-7-4-11-10(9-19)13(21)20-6-2-1-3-12(20)18-11/h1-3,6H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCWDPDZPQANBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

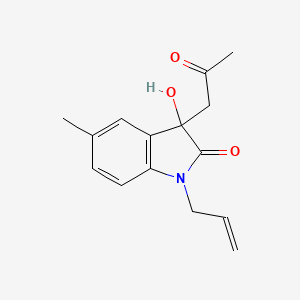

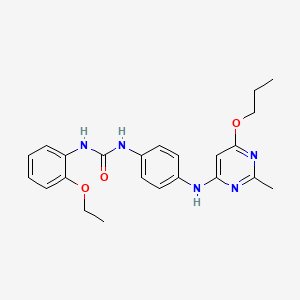

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)

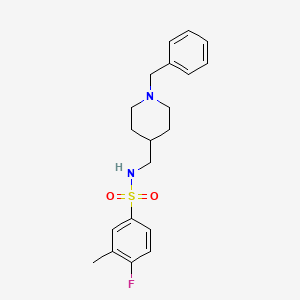

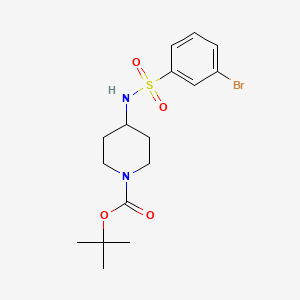

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)

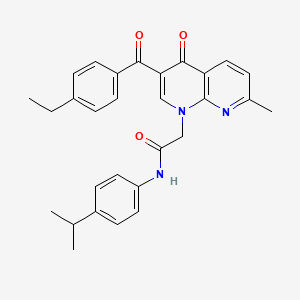

![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide](/img/structure/B2456065.png)

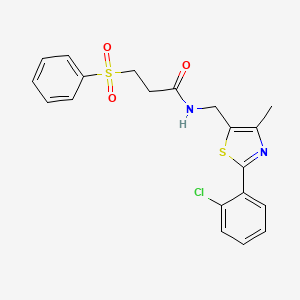

![N-(3-(methylthio)phenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456071.png)

![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)